molecular formula C23H21F3N2O4 B2481007 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1396860-09-5

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2481007
CAS RN: 1396860-09-5
M. Wt: 446.426
InChI Key: GEZDQNOJGOYOHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide often involves complex organic reactions, including the formation of benzamide derivatives through reactions involving benzoylisothiocyanate, piperazinecarboxaldehyde, and various catalysts in specific solvents. These processes may include the introduction of radioisotopes for labeled compounds or the formation of key intermediates that are crucial for further chemical modifications (Gawell, 2003); (Banitt & Conard, 1981).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to the target compound, is characterized by the presence of a piperidine ring linked to a benzofuran moiety and further modifications with various substituents. These structures are often determined using spectroscopic techniques such as FT-IR, NMR, and sometimes X-ray crystallography, which reveal details about the bonding, geometry, and spatial arrangement of atoms within the molecule (Abosadiya, 2020).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound may include nucleophilic substitutions, amide bond formation, and various ring-closing mechanisms. The functional groups present, such as amide and benzofuran, play a significant role in the chemical reactivity and interaction of the compound with different reagents and catalysts. These reactions are crucial for modifying the compound's chemical structure to explore its potential in various applications (Bi, 2014).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and crystallinity, can significantly influence their practical applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to study these properties. The presence of specific functional groups like trifluoromethoxy and piperidin-4-ylmethyl affects the compound's physical behavior, including its phase transitions and thermal stability (Sanad et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are crucial for understanding the compound's behavior in chemical syntheses and potential applications. Studies focusing on the interaction of similar compounds with biological receptors or their transformation under physiological conditions can provide insights into their chemical properties and reaction mechanisms (Renzulli et al., 2011).

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4/c24-23(25,26)32-18-7-5-16(6-8-18)21(29)27-14-15-9-11-28(12-10-15)22(30)20-13-17-3-1-2-4-19(17)31-20/h1-8,13,15H,9-12,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZDQNOJGOYOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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